molecular formula C14H17NO3 B2867681 N-([2,2'-bifuran]-5-ylmethyl)pivalamide CAS No. 2034489-90-0

N-([2,2'-bifuran]-5-ylmethyl)pivalamide

Cat. No.: B2867681
CAS No.: 2034489-90-0
M. Wt: 247.294
InChI Key: BUXYCQBESZICBH-UHFFFAOYSA-N
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Description

N-([2,2’-bifuran]-5-ylmethyl)pivalamide is an organic compound that features a pivalamide group attached to a bifuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,2’-bifuran]-5-ylmethyl)pivalamide typically involves the reaction of [2,2’-bifuran]-5-ylmethylamine with pivaloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

  • Dissolve [2,2’-bifuran]-5-ylmethylamine in an appropriate solvent such as dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add pivaloyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
  • Stir the reaction mixture at room temperature for several hours.
  • Purify the product by column chromatography to obtain N-([2,2’-bifuran]-5-ylmethyl)pivalamide.

Industrial Production Methods

Industrial production of N-([2,2’-bifuran]-5-ylmethyl)pivalamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-([2,2’-bifuran]-5-ylmethyl)pivalamide can undergo various chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amide group can participate in nucleophilic substitution reactions with reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the bifuran moiety.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted amide products with various alkyl groups.

Scientific Research Applications

N-([2,2’-bifuran]-5-ylmethyl)pivalamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)pivalamide involves its interaction with specific molecular targets. The bifuran moiety can engage in π-π interactions with aromatic residues in proteins, while the pivalamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pivalamide (2,2-dimethylpropanamide): A simple amide with a tert-butyl group.

    N-(2-Pyridyl)pivalamide: Contains a pyridine ring instead of a bifuran moiety.

Uniqueness

N-([2,2’-bifuran]-5-ylmethyl)pivalamide is unique due to the presence of the bifuran moiety, which imparts distinct electronic and steric properties compared to other pivalamide derivatives. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

N-[[5-(furan-2-yl)furan-2-yl]methyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-14(2,3)13(16)15-9-10-6-7-12(18-10)11-5-4-8-17-11/h4-8H,9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXYCQBESZICBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC1=CC=C(O1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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